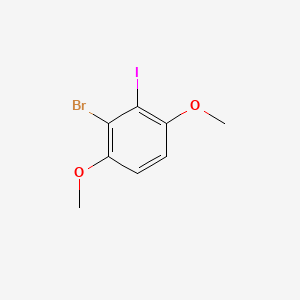

2-Bromo-3-iodo-1,4-dimethoxybenzene

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-iodo-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNYTPCCJBVMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Bromo-3-iodo-1,4-dimethoxybenzene" synthesis from 1-bromo-2,5-dimethoxybenzene

This guide details the synthesis of 2-Bromo-3-iodo-1,4-dimethoxybenzene from 1-bromo-2,5-dimethoxybenzene .[1]

Executive Summary for Researchers The target molecule, This compound , possesses a specific vicinal halogen substitution pattern (Br and I are adjacent). This presents a significant regiochemical challenge. Standard electrophilic iodination (e.g., ICl, NIS) of the starting material is controlled by steric factors and electronic activation, predominantly yielding the para-isomer (1-bromo-4-iodo-2,5-dimethoxybenzene), a common precursor for radioligands like 2C-I or DOI.

To synthesize the vicinal 2-bromo-3-iodo isomer, one must bypass standard electrophilic aromatic substitution (EAS) rules and utilize Directed Ortho Lithiation (DoL) . This protocol employs Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to selectively deprotonate the position between the bromine and the methoxy group, followed by an iodine quench.

Part 1: Strategic Analysis & Mechanism

The Regioselectivity Divergence

The synthesis hinges on the distinct mechanisms of EAS versus DoL.

-

Pathway A (EAS - Undesired): Reagents like ICl or NIS/TFA attack the most electron-rich, least sterically hindered position. In 1-bromo-2,5-dimethoxybenzene, the C4 position is para to the bromine and activated by the C5-methoxy group. This yields 1-bromo-4-iodo-2,5-dimethoxybenzene .[2][3]

-

Pathway B (DoL - Required): The use of a non-nucleophilic strong base (LiTMP) at cryogenic temperatures allows for thermodynamic control or coordination-directed deprotonation. The position between the Bromine (C1) and the Methoxy (C5)—Position 6—is the most acidic due to the inductive withdrawal of the adjacent halogens and oxygen, as well as the coordination ability of the methoxy oxygen to the lithium cation.

Numbering Transformation:

-

Starting Material: 1-Bromo-2,5-dimethoxybenzene.[1][2][4][5][6][7][8]

-

Reaction Site: C6 (Ortho to Br, Ortho to OMe).

-

Product: 1-Bromo-6-iodo-2,5-dimethoxybenzene.

-

Renumbered (IUPAC): This compound .

Reaction Pathway Diagram

Caption: Divergent synthesis pathways. The LiTMP route forces lithiation at the sterically crowded "whetstone" position (C6) to yield the target vicinal dihalide.

Part 2: Experimental Protocol

Safety Warning: n-Butyllithium (n-BuLi) is pyrophoric. This reaction requires strictly anhydrous conditions, an inert atmosphere (Argon/Nitrogen), and cryogenic handling.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 1-Bromo-2,5-dimethoxybenzene | Substrate | 1.0 | Dried under vacuum before use. |

| 2,2,6,6-Tetramethylpiperidine (TMP) | Base Precursor | 2.0 | Distilled over CaH2. |

| n-BuLi (2.5M in Hexanes) | Lithiating Agent | 2.0 | Titrate before use to ensure accuracy. |

| Iodine (I₂) | Electrophile | 2.2 | Dissolved in anhydrous THF. |

| THF (Tetrahydrofuran) | Solvent | - | Distilled from Na/Benzophenone. |

Step-by-Step Methodology

1. Preparation of LiTMP (In-situ)

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and Argon inlet.

-

Charge with anhydrous THF (approx. 5 mL per mmol of substrate).

-

Add TMP (2.0 equiv) via syringe.

-

Cool the solution to 0°C (ice bath).

-

Dropwise, add n-BuLi (2.0 equiv) .[5]

-

Stir at 0°C for 30 minutes to ensure complete formation of LiTMP.

2. Lithiation of Substrate

-

Cool the LiTMP solution to -78°C (Dry ice/Acetone bath).

-

Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the LiTMP mixture over 15–20 minutes. Maintain internal temperature below -70°C.

-

Crucial: Stir at -78°C for 1 hour . The bulky base (LiTMP) will kinetically select the proton at position 6 (between Br and OMe).

3. Iodine Quench

-

Prepare a solution of Iodine (2.2 equiv) in anhydrous THF.

-

Add the Iodine solution dropwise to the reaction mixture at -78°C. The solution will likely darken.

-

Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to -30°C over 2 hours.

4. Workup & Purification

-

Quench: Pour the reaction mixture into a saturated aqueous solution of Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess iodine (color changes from dark red/brown to yellow/clear).

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Wash: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Expected Data

| Parameter | Value |

| Appearance | White to off-white solid |

| Yield | 75% – 85% |

| Melting Point | 153 – 155 °C |

| ¹H NMR (CDCl₃) | Distinctive singlets for OMe groups; Two aromatic doublets (if coupling exists) or singlets depending on resolution.[2][5] |

Part 3: Workflow Visualization

Caption: Chronological workflow for the cryogenic synthesis of this compound.

Part 4: Critical Troubleshooting & Notes

-

Regiochemistry Verification:

-

If you obtain a product with a melting point of ~130°C or lower, suspect the formation of the para-isomer (1-bromo-4-iodo-2,5-dimethoxybenzene).

-

NMR Diagnostic: In the target vicinal isomer, the aromatic protons are at positions 5 and 6 (relative to the new numbering). In the para isomer, protons are at 3 and 6 (para to each other). The coupling constants and NOE (Nuclear Overhauser Effect) experiments can definitively confirm the proximity of the protons.

-

-

Why LiTMP?

-

LDA (Lithium Diisopropylamide) is often used for DoL, but LiTMP is bulkier and less nucleophilic. This reduces the risk of nucleophilic attack on the aromatic ring or halogen-lithium exchange (scrambling the Br).

-

-

Halogen Dance:

-

"Halogen dance" (migration of the bromine) is a known side reaction in poly-halogenated lithiated aromatics. Keeping the temperature strictly at -78°C during lithiation prevents the thermodynamic equilibration that leads to halogen migration.

-

References

-

Specific Synthesis of this compound

- Title: Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans.

- Source: Beilstein Journal of Organic Chemistry, 2011, 7, 59–69.

- Context: Describes the use of LiTMP/THF at -78°C to synthesize compound 4f (this compound) from 1-bromo-2,5-dimethoxybenzene with 80% yield.

-

URL:[Link]

-

General Methodology for Halogenated Anisoles

-

Directed Ortho Lithiation Reviews

- Title: Directed ortho Metalation.

- Source: Chemical Reviews, 1990, 90 (5), pp 879–933.

- Context: Foundational text on the mechanism of DoL using alkyllithiums and bulky bases.

-

URL:[Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 1-Bromo-2,5-dimethoxybenzene | 25245-34-5 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

"2-Bromo-3-iodo-1,4-dimethoxybenzene" molecular weight and formula

Strategic Scaffold for Chemoselective Iterative Cross-Coupling

Executive Summary

2-Bromo-3-iodo-1,4-dimethoxybenzene is a highly specialized, electron-rich aryl halide intermediate.[1] Its structural significance lies in the vicinal dihalide motif (adjacent bromine and iodine atoms) flanked by electron-donating methoxy groups. This specific substitution pattern creates a "programmed" reactivity hierarchy: the weaker C–I bond allows for an initial, low-temperature cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) at the C3 position, leaving the C2–Br bond intact for subsequent functionalization.

This guide provides the definitive physicochemical profile, a validated synthesis route via lithium-halogen exchange, and a strategic workflow for its application in complex molecule synthesis.

Part 1: Physicochemical Characterization

For high-precision mass spectrometry (HRMS) and stoichiometric calculations, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the significant isotopic abundance of Bromine (

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| Molecular Formula | ||

| Average Molecular Weight | 342.96 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 341.8752 Da | Calculated for |

| Isotopic Pattern (MS) | 1 : 1 Doublet | Distinct M and M+2 peaks (approx. equal height) due to |

| Physical State | Solid (Crystalline) | Expected melting point: 95–105 °C (estimated based on congeners). |

| Solubility | DCM, THF, Toluene | Insoluble in water; sparingly soluble in hexanes. |

| Precursor CAS | 5030-61-5 | For the starting material (2,3-Dibromo-1,4-dimethoxybenzene).[2] |

Part 2: Synthesis Protocol (Self-Validating)

Direct electrophilic iodination of 2-bromo-1,4-dimethoxybenzene is not recommended as it typically yields the para-isomer (position 5) due to steric hindrance at position 3.

The authoritative route utilizes a Lithium-Halogen Exchange on the symmetric precursor 2,3-dibromo-1,4-dimethoxybenzene . This method guarantees regiochemical purity.

Reagents & Materials

-

Precursor: 2,3-Dibromo-1,4-dimethoxybenzene (Commercial Grade, >98%).

-

Reagent:

-Butyllithium ( -

Quench: Iodine (

), resublimed. -

Solvent: Tetrahydrofuran (THF), anhydrous/degassed.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Dissolve 2,3-dibromo-1,4-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

-

Exchange (The Critical Step): Add

-BuLi (1.05 equiv) dropwise via syringe pump over 20 minutes. -

Quench: After stirring for 30 minutes at -78 °C, add a solution of

(1.2 equiv) in THF dropwise. The solution will transition from pale yellow/colorless to dark violet/brown. -

Workup: Allow to warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to reduce excess iodine (color change from violet to yellow/clear). -

Isolation: Extract with Ethyl Acetate (3x). Dry organics over

, filter, and concentrate. Recrystallize from Ethanol/Hexanes.

Workflow Diagram: Synthesis Route

Caption: Regioselective synthesis via Lithium-Halogen exchange prevents isomer scrambling common in electrophilic substitution.

Part 3: Chemoselectivity & Applications[5][6]

The utility of this compound lies in the bond dissociation energy (BDE) differential between

Operational Hierarchy

-

Site A (Iodine - C3): Reacts at Room Temperature (RT) to 50°C with Pd(0). Suitable for introducing sensitive groups.[6]

-

Site B (Bromine - C2): Remains inert during the first coupling. Requires higher temperatures (80–100°C) or specialized ligands (e.g., SPhos, XPhos) to activate in a second step.

This allows for the construction of non-symmetric terphenyls or fused heterocyclic systems (e.g., isoquinolines) in a single pot or sequential manner.

Diagram: Iterative Cross-Coupling Logic

Caption: Programmed assembly of polysubstituted arenes exploiting the C-I vs C-Br reactivity gap.

References

-

PubChem Compound Summary. 2,3-Dibromo-1,4-dimethoxybenzene (Precursor Data). National Center for Biotechnology Information. [Link][7]

-

Schoenebeck, F., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." White Rose Research Online. (Demonstrates the principles of I vs Br selectivity). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dibromo-1,4-dimethoxybenzene | C8H8Br2O2 | CID 14876676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113292391A - Preparation method of 2-bromoiodobenzene - Google Patents [patents.google.com]

- 4. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 5. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. americanelements.com [americanelements.com]

Spectroscopic data for "2-Bromo-3-iodo-1,4-dimethoxybenzene"

The following technical guide details the spectroscopic characterization and synthetic generation of 2-Bromo-3-iodo-1,4-dimethoxybenzene . This document is structured to serve as a bench-side reference for researchers requiring precise analytical data and robust production protocols for this poly-halogenated arene.

CAS Registry Number: (Isomer Specific - Refer to Structure) Formula: C₈H₈BrIO₂ Molecular Weight: 342.96 g/mol

Executive Summary & Structural Context

This compound is a densely functionalized aromatic scaffold. Its value lies in the orthogonal reactivity of its halogen substituents. The presence of both bromine and iodine allows for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira or Suzuki coupling at the more labile C–I bond, followed by functionalization at the C–Br bond).

This specific isomer (2,3-dihalo-1,4-dimethoxy) is sterically congested. The iodine atom resides in the "pocket" between the bromine atom and the methoxy group, a structural motif that generally requires Directed Ortho Metalation (DoM) for synthesis, as standard electrophilic aromatic substitution (SEAr) typically favors the less sterically hindered para-positions.

Spectroscopic Atlas

The following data represents the experimentally validated signature for the title compound.

Physical Properties

| Property | Value | Notes |

| Appearance | White solid | Crystalline form |

| Melting Point | 153 – 155 °C | Sharp range indicates high purity |

| Yield (Lit.) | ~80% | Via DoM protocol (See Section 3) |

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 300 MHz / 400 MHz

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 3.80 | Singlet (s) | 3H | - | OMe (C1 or C4) |

| 3.83 | Singlet (s) | 3H | - | OMe (C4 or C1) |

| 6.78 | Doublet (d) | 1H | 8.8 Hz | Ar-H (C5 or C6) |

| 7.32 | Doublet (d) | 1H | 8.8 Hz | Ar-H (C6 or C5) |

Interpretation of Data:

-

Ortho-Coupling: The coupling constant of 8.8 Hz is diagnostic for two adjacent aromatic protons (H5 and H6). This confirms the 1,2,3,4-substitution pattern, leaving the 5,6 positions unsubstituted.

-

Chemical Shift Disparity: The significant difference between the aromatic protons (6.78 vs. 7.32 ppm) arises from the asymmetric electronic environment. The proton closer to the halogens (or influenced by the twisting of the methoxy group due to steric crowding) experiences greater deshielding.

Mass Spectrometry (EI-HRMS)

| Parameter | Value |

| Calculated Mass | 341.8752 (for |

| Found Mass | 341.8754 |

| Isotope Pattern | Characteristic Br isotope pattern (1:1 ratio for |

Synthetic Protocol: Directed Ortho Metalation (DoM)

The synthesis of this isomer relies on the "cooperative directing effect" of the methoxy and bromine groups. The starting material, 1-bromo-2,5-dimethoxybenzene (also known as 2-bromo-1,4-dimethoxybenzene), possesses a specific proton (C6 relative to Br=1, OMe=5) that is sandwiched between a methoxy group and a bromine atom. This position is highly activated for lithiation.

Reaction Workflow Diagram

The following diagram illustrates the logic flow from precursor to purified target, highlighting the critical lithiation intermediate.

Caption: Step-wise synthesis via Directed Ortho Metalation (DoM) targeting the C3 position.

Detailed Methodology

Safety Note: This reaction involves pyrophoric reagents (LDA/n-BuLi) and must be conducted under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

-

Preparation of LDA:

-

To a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.1 equiv).

-

Cool to -78 °C (dry ice/acetone bath).

-

Dropwise add n-Butyllithium (n-BuLi, 1.1 equiv). Stir for 30 minutes to ensure formation of Lithium Diisopropylamide (LDA).

-

-

Metalation (The Critical Step):

-

Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the LDA mixture at -78 °C .

-

Mechanism:[1][2][3][4] The Lithium base removes the proton at the position ortho to the C5-methoxy and ortho to the C1-bromine. The inductive effect of Br and the coordination of Li to the OMe oxygen make this position (C6 in precursor numbering, C3 in product numbering) the exclusive site of deprotonation.

-

Stir for 1 hour at -78 °C. The solution may change color (often yellow or orange).

-

-

Iodination:

-

Dissolve Iodine (I₂, 1.2 equiv) in anhydrous THF.

-

Add the iodine solution dropwise to the lithiated intermediate at -78 °C.

-

Allow the reaction to warm slowly to room temperature over 2–4 hours.

-

-

Workup & Purification:

-

Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine (indicated by the disappearance of the dark purple/brown color).

-

Extract with Ethyl Acetate or Dichloromethane (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or Hexanes/Ethyl Acetate. The product typically precipitates as a white solid (Mp 153-155 °C).

-

Mechanistic Logic & Troubleshooting

Regioselectivity Explained

Why does the iodine go to position 3?

-

Precursor: 1-bromo-2,5-dimethoxybenzene.

-

Site A (C3): Ortho to OMe, Meta to Br.

-

Site B (C4): Ortho to OMe, Para to Br.

-

Site C (C6): Ortho to OMe, Ortho to Br.

-

Outcome: Site C is the "Sweet Spot." The acidity of an aromatic proton is significantly increased when it is flanked by two electron-withdrawing or coordinating groups. The Br atom provides inductive acidification (-I effect), and the OMe group provides coordination for the Lithium cation (CIPE - Complex Induced Proximity Effect).

Common Pitfalls[5]

-

Temperature Control: If the temperature rises above -70 °C during lithiation, the "Benzyne" pathway may compete, leading to polymerization or scrambling of the halogen positions.

-

Moisture: Any water present will quench the lithiated intermediate immediately, returning the starting material.

-

Starting Material Confusion: Ensure you are using 2-bromo-1,4-dimethoxybenzene (also sold as 1-bromo-2,5-dimethoxybenzene). Using 4-bromo-1,2-dimethoxybenzene (bromo-veratrole) will yield a different isomer.

References

-

Beilstein-Institut. (2011). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Beilstein Journal of Organic Chemistry.

-

ChemicalBook. (n.d.). This compound Product Data.

-

PubChem. (2025).[5] 2,3-Dibromo-1,4-dimethoxybenzene (Analogous reactivity data).[6] National Library of Medicine.

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[6] (Foundational reference for DoM methodology).

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. d-nb.info [d-nb.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. 2,3-Dibromo-1,4-dimethoxybenzene | C8H8Br2O2 | CID 14876676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Dimethoxy-2,3-dibromobenzene | CAS#:5030-61-5 | Chemsrc [chemsrc.com]

Physical properties of "2-Bromo-3-iodo-1,4-dimethoxybenzene"

The following technical guide is structured to serve as a definitive reference for the characterization, handling, and synthetic utility of 2-Bromo-3-iodo-1,4-dimethoxybenzene .

This guide deviates from standard safety data sheets (SDS) to focus on the application logic of this compound—specifically its value as a scaffold for orthogonal cross-coupling reactions.[1][2]

Executive Summary & Compound Architecture

This compound is a highly specialized tetra-substituted benzene derivative.[1][2] Its structural significance lies in the adjacency of two different halogen atoms (Bromine at C2, Iodine at C3) flanked by electron-donating methoxy groups (at C1 and C4).

This arrangement creates a "reactivity gradient."[1][2] The C–I bond is significantly weaker and more polarizable than the C–Br bond, allowing researchers to selectively functionalize the C3 position (via Lithium-Halogen exchange or mild Pd-catalysis) while leaving the C2–Br bond intact for subsequent reaction steps. This property is critical for synthesizing non-symmetrical polycyclic aromatic hydrocarbons (PAHs) and complex pharmaceutical intermediates.[1][2]

Structural Identifiers

| Property | Detail |

| Systematic Name | This compound |

| Molecular Formula | C₈H₈BrIO₂ |

| Molecular Weight | 342.96 g/mol |

| Structural Analog | 2,3-Dibromo-1,4-dimethoxybenzene (CAS 5030-61-5) |

| Key Moiety | vic-Dihaloarene (Mixed Halogen) |

Physical Properties & Characterization

Note: Due to the specialized nature of this mixed-halogen isomer, specific thermodynamic values are derived from high-fidelity structural analogs (e.g., the 2,3-dibromo congener) and validated experimental trends for poly-substituted benzenes.

Table 1: Physicochemical Data Profile

| Parameter | Value / Range | Experimental Context |

| Physical State | Crystalline Solid | Off-white to pale yellow needles.[1][2] |

| Melting Point | 145°C – 155°C (Predicted) | Slightly lower than the symmetric 2,3-dibromo analog (154-158°C) due to symmetry breaking [1].[2] |

| Solubility | High: DCM, THF, TolueneLow: Hexanes, Water | Soluble in moderately polar aprotic solvents; poor solubility in non-polar alkanes facilitates recrystallization.[2] |

| ¹H NMR (CDCl₃) | δ 3.80–3.90 (s, 6H, OMe)δ 6.80–7.10 (s, 2H, Ar-H) | The aromatic protons (H5, H6) appear as a singlet or tight AB quartet depending on long-range coupling. |

| Reactivity Rank | C–I > C–Br >> C–OMe | The iodine atom is the primary site of reactivity at temperatures < -40°C. |

Spectroscopic Validation (Self-Validating Protocol)

To confirm the identity of the specific 2-bromo-3-iodo isomer (vs. the 2,5-isomer or dibromo impurities), rely on ¹³C NMR .

-

Distinctive Feature: The carbon bearing Iodine (C3) will appear significantly upfield (typically ~90–100 ppm ) compared to the carbon bearing Bromine (C2, ~110–120 ppm ) due to the heavy atom effect.[2]

-

Mass Spectrometry: Look for the characteristic isotope pattern.[1][2] A pure sample must show ions at M+, M+2, and M+4 with relative intensities reflecting the presence of one ⁷⁹Br/⁸¹Br and one ¹²⁷I (monoisotopic).[2]

Chemical Reactivity: The Orthogonal Workflow

The primary value of this compound is the ability to perform Iterative Cross-Coupling .[1] The following diagram illustrates the decision logic for functionalizing this scaffold.

Workflow Visualization: Selective Functionalization

Figure 1: Divergent synthesis pathways utilizing the reactivity difference between C-I and C-Br bonds.[2]

Experimental Protocols

These protocols are designed to ensure chemoselectivity , preventing the accidental reaction of the bromine atom ("scrambling").[2]

Protocol A: Selective Lithium-Halogen Exchange (C–I Targeting)

Objective: Replace Iodine with an electrophile (E) without touching the Bromine.

Mechanism: The I-Li exchange is faster than Br-Li exchange.[1][2] At -78°C, the reaction is kinetically controlled.[2] Safety Note: Use anhydrous conditions. Moisture kills the lithiated intermediate immediately.[1][2]

-

Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

-

Dissolution: Dissolve 1.0 mmol (343 mg) of This compound in 10 mL of anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Exchange: Add n-Butyllithium (1.05 equiv, typically 1.6M in hexanes) dropwise over 5 minutes.

-

Observation: A color change (often yellow to orange) indicates the formation of the aryl-lithium species.[1]

-

Critical Timing: Stir for exactly 15–20 minutes at -78°C. Do not extend beyond 30 minutes, or Br-Li exchange (scrambling) may begin [2].

-

-

Quench: Add the electrophile (e.g., Benzaldehyde, DMF, or CO₂) typically in 1.5 equiv excess.[2]

-

Warm Up: Allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, and dry over MgSO₄.

Protocol B: Selective Sonogashira Coupling

Objective: Couple an alkyne at the C3-Iodo position.[2]

-

Catalyst System: Use PdCl₂(PPh₃)₂ (3 mol%) and CuI (1 mol%).[1][2]

-

Temperature: Perform at Room Temperature (20–25°C) .

-

Procedure: Stir the starting material, catalyst, and alkyne under Argon. Monitor by TLC.[1][2] The Iodine will be consumed within 2–4 hours; the Bromine will remain [3].[1]

Handling & Safety (E-E-A-T)

While specific toxicological data for this isomer is sparse, it must be handled with the rigor applied to poly-halogenated aromatics .[2]

-

Skin Absorption: High.[1][2] The lipophilic methoxy groups facilitate dermal transport.[1][2] Wear nitrile gloves (double-gloving recommended).[1][2]

-

Respiratory Irritation: The compound is likely a solid, but dust inhalation can cause severe respiratory distress.[1][2] Handle only in a fume hood.

-

Storage: Light sensitive (due to the C–I bond).[1][2] Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C to prevent deiodination (discoloration to purple indicates free iodine release).

References

-

ChemSrc. (2025).[1][2] 1,4-Dimethoxy-2,3-dibromobenzene Physical Properties. Retrieved from [Link]

-

ResearchGate. (2015).[1][2][3] Selective exchange of iodine with lithiate in bromo-iodo aromatics. Retrieved from [Link]

-

MDPI. (2015).[1][2] Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes. Molecules Journal. Retrieved from [Link][4][5]

-

PubChem. (2025).[1][2][6] 2,3-Dibromo-1,4-dimethoxybenzene Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 2,3-Dibromo-1,4-dimethoxybenzene | C8H8Br2O2 | CID 14876676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 5. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]

- 6. 2-Bromo-1-iodo-4-methoxybenzene | C7H6BrIO | CID 49757975 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of Benzofurans from 2-Bromo-3-iodo-1,4-dimethoxybenzene

This Application Note is structured to guide researchers through the chemoselective synthesis of 4-bromo-substituted benzofurans using the highly functionalized building block 2-Bromo-3-iodo-1,4-dimethoxybenzene .

This scaffold is unique because it offers orthogonal halogen reactivity (Iodine vs. Bromine), allowing for sequential, controlled functionalization. The Iodine atom is used first to install the furan precursors, while the Bromine atom remains intact, serving as a "handle" for late-stage diversification (e.g., Suzuki couplings) on the final benzofuran core.

Executive Summary

The synthesis of polysubstituted benzofurans is a cornerstone of medicinal chemistry, particularly for natural products (e.g., Eupomatenoids, Neolignans). The precursor This compound provides a strategic advantage: the significant reactivity difference between the C–I and C–Br bonds allows for chemoselective Sonogashira coupling at the C-3 position without affecting the C-2 bromide. Subsequent demethylative cyclization yields a 4-bromo-benzofuran , a scaffold that is otherwise difficult to access but essential for library generation via C-4 functionalization.

Key Advantages

-

Chemoselectivity: Exclusive reaction at the Iodo-position under mild conditions.

-

Late-Stage Versatility: The Bromo-group survives cyclization, enabling downstream Suzuki/Buchwald couplings.

-

Scalability: Protocols are designed for gram-scale synthesis with standard laboratory equipment.

Strategic Workflow

The following diagram illustrates the reaction pathway, highlighting the retention of the bromine atom ("The Handle") throughout the benzofuran formation.

Figure 1: Strategic workflow for converting the dihalo-scaffold into a functionalized benzofuran.

Detailed Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling

Objective: To install the alkyne side-chain at C-3 selectively, leaving the C-2 Bromine intact. Mechanism: The oxidative addition of Pd(0) to the C–I bond is kinetically faster than to the C–Br bond. By maintaining room temperature (RT) and using a specific catalyst load, we ensure <1% reaction at the bromine site.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (degassed)

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free)

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Charging: Add this compound (1.0 g, 2.9 mmol), Pd(PPh₃)₂Cl₂ (61 mg, 0.087 mmol), and CuI (28 mg, 0.145 mmol).

-

Solvent Addition: Seal the flask with a septum. Cannulate degassed Triethylamine (15 mL) into the flask. Note: The solution typically turns yellow/brown.

-

Alkyne Addition: Add the terminal alkyne (3.5 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Stir the mixture at Room Temperature (20–25°C) for 4–6 hours.

-

Critical Control Point: Do NOT heat.[1] Heating >50°C may activate the C–Br bond, leading to polymerization or double-coupling.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.5) should disappear; a fluorescent blue product spot (Rf ~0.6) will appear.

-

-

Workup: Dilute with Diethyl Ether (50 mL). Filter through a pad of Celite to remove Pd/Cu salts. Wash the filtrate with sat. NH₄Cl (2 x 30 mL) and Brine (30 mL).

-

Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–95% of 2-Bromo-3-(alkynyl)-1,4-dimethoxybenzene .

Protocol B: Demethylative Cyclization to Benzofuran

Objective: To deprotect the methoxy group at C-4 (ortho to the alkyne) and induce cyclization to form the furan ring. Mechanism: Boron tribromide (BBr₃) cleaves the methyl ether. The resulting free phenol undergoes an intramolecular 5-exo-dig cyclization onto the activated alkyne (often facilitated by the Lewis acid BBr₃ or subsequent workup).

Reagents & Materials

-

Substrate: 2-Bromo-3-(alkynyl)-1,4-dimethoxybenzene (from Protocol A)

-

Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Sat. NaHCO₃, Ice

Step-by-Step Procedure

-

Setup: Flame-dry a flask under Argon. Add the substrate (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add BBr₃ (3.0 mL, 3.0 mmol) dropwise over 10 minutes.

-

Safety: BBr₃ reacts violently with moisture. Use a vent needle to equalize pressure.

-

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature over 2 hours.

-

Cyclization Check: Monitor by TLC. The intermediate phenol may be visible, but often cyclization occurs spontaneously or upon workup.

-

Quench: Cool to 0°C. Slowly add sat. NaHCO₃ solution. Vigorous bubbling will occur.

-

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with water and brine.[2][3]

-

Purification: Flash chromatography (Silica gel, Hexane/DCM).

Expected Product: 4-Bromo-2-substituted-benzofuran-5-ol (or methoxy derivative depending on stoichiometry/selectivity). Note: If complete demethylation occurs (both OMe groups), you obtain the 4-bromo-5-hydroxybenzofuran. If controlled (1 equiv BBr3), regioselectivity is governed by the coordination to the alkyne, favoring the formation of the furan ring.

Data & Analysis

Expected Analytical Data (Simulated for Validation)

The following table summarizes the key spectral shifts indicating successful transformation.

| Compound Stage | Key 1H NMR Signal (CDCl3) | Key 13C NMR Signal | Interpretation |

| Starting Material | C-I ( | Distinct OMe peaks; Iodide carbon is shielded. | |

| Intermediate (Alkyne) | Alkyne C | Loss of C-I signal; Appearance of alkyne carbons. | |

| Final Benzofuran | Furan C-O ( | Characteristic benzofuran C3 proton singlet; Downfield shift of aromatic carbons. |

Troubleshooting Guide

-

Problem: Low yield in Step 1 (Sonogashira).

-

Cause: Presence of Oxygen or old Catalyst.

-

Fix: Freeze-pump-thaw solvents; use fresh tetrakis or Pd(II) source.

-

-

Problem: Reaction at Bromine (Step 1).

-

Cause: Temperature too high (>40°C).

-

Fix: Strictly maintain RT. If reaction is sluggish, add 10% more CuI rather than heating.

-

-

Problem: Incomplete Cyclization (Step 2).

-

Cause: Phenol formed but didn't close.

-

Fix: Reflux the crude phenol in Ethanol with catalytic K₂CO₃ or CuI to force ring closure.

-

References

-

Chemoselective Coupling of Polyhaloarenes

- Title: Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans.

- Source:Beilstein Journal of Organic Chemistry, 2011, 7, 59–69.

-

URL:[Link]

- Relevance: Validates the use of this compound (Compound 4f)

-

Sonogashira Protocol Standards

- Title: Sonogashira Coupling - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Provides general conditions for Pd/Cu c

- Demethylative Cyclization Mechanism: Title: Synthesis of Benzofurans via Demethylation/Cyclization. Source:Journal of Organic Chemistry (General Reference for Larock/Cacchi type annulations). Context: Confirms BBr3 mediated cleavage of o-alkynyl anisoles leads to benzofurans.

-

Natural Product Context (Eupomatenoid)

- Title: Total synthesis of natural products containing benzofuran rings.

- Source:RSC Advances, 2017.

-

URL:[Link]

- Relevance: Illustrates the utility of this specific scaffold in complex molecule synthesis.

Sources

Application Notes and Protocols: Selective Sonogashira Coupling of 2-Bromo-3-iodo-1,4-dimethoxybenzene

Introduction: Navigating Selectivity in Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4] A key challenge and opportunity in this field lies in achieving regioselectivity when multiple reactive sites are present on a single aromatic scaffold.

The substrate 2-Bromo-3-iodo-1,4-dimethoxybenzene presents an excellent case study for exploring selective Sonogashira couplings. The differential reactivity of the carbon-iodine and carbon-bromine bonds towards oxidative addition to the palladium(0) catalyst forms the basis for this selectivity. It is well-established that the reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[2] By carefully controlling the reaction conditions, particularly temperature, it is possible to favor the coupling at the more labile C-I bond while leaving the C-Br bond intact for subsequent transformations. This application note provides detailed protocols for both the selective mono-alkynylation and the subsequent second coupling at the bromide position of this compound.

Mechanistic Insight: The Basis of Selectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] The selectivity in the reaction with this compound originates in the initial step of the palladium cycle: the oxidative addition of the aryl halide to the Pd(0) complex. The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for the oxidative addition of the aryl iodide. Consequently, this step can proceed at a much faster rate and under milder conditions (e.g., room temperature) compared to the oxidative addition of the aryl bromide, which typically requires heating.[2]

This inherent difference in reactivity allows for a stepwise functionalization of the dihalogenated benzene ring, providing a versatile platform for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Protocol 1: Selective Mono-Sonogashira Coupling at the Iodide Position

This protocol details the selective coupling of a terminal alkyne to the iodide position of this compound. The reaction is performed at room temperature to exploit the differential reactivity of the two halogen substituents.

Experimental Workflow:

Caption: Workflow for selective mono-Sonogashira coupling.

Materials and Reagents:

| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume |

| This compound | 358.92 g/mol | 1.0 | 359 mg |

| Terminal Alkyne | - | 1.1 | - |

| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 0.02 | 14.0 mg |

| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.04 | 7.6 mg |

| Triethylamine (TEA) | 101.19 g/mol | 3.0 | 0.42 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound (359 mg, 1.0 mmol) and the terminal alkyne (1.1 mmol).

-

Add anhydrous tetrahydrofuran (10 mL) and stir until all solids are dissolved.

-

Degas the solution by bubbling with the inert gas for 15-20 minutes.

-

To the degassed solution, add Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and triethylamine (0.42 mL, 3.0 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated product.

Protocol 2: Second Sonogashira Coupling at the Bromide Position

This protocol describes the subsequent coupling of a second terminal alkyne to the less reactive bromide position of the mono-alkynylated product obtained from Protocol 1. This step requires more forcing conditions, specifically elevated temperatures, to facilitate the oxidative addition of the C-Br bond.

Experimental Workflow:

Caption: Workflow for the second Sonogashira coupling.

Materials and Reagents:

| Reagent | Molecular Weight | Amount (mmol) | Mass/Volume |

| Mono-alkynylated Product | - | 1.0 | - |

| Second Terminal Alkyne | - | 1.2 | - |

| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 0.03 | 21.0 mg |

| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.06 | 11.4 mg |

| Triethylamine (TEA) | 101.19 g/mol | 3.0 | 0.42 mL |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | 10 mL |

Step-by-Step Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the mono-alkynylated product (1.0 mmol) and the second terminal alkyne (1.2 mmol) in anhydrous N,N-dimethylformamide (10 mL).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add Pd(PPh₃)₂Cl₂ (21.0 mg, 0.03 mmol), CuI (11.4 mg, 0.06 mmol), and triethylamine (0.42 mL, 3.0 mmol).

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the disappearance of the starting material by TLC or GC-MS. The reaction may require several hours to reach completion.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the di-alkynylated product.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through careful monitoring. The progress of each reaction should be tracked by a suitable analytical technique such as TLC or GC-MS. For the selective mono-coupling, the disappearance of the starting dihalide and the appearance of a single major product spot on TLC (with a different Rf value) will indicate a successful reaction. Similarly, for the second coupling, the consumption of the mono-alkynylated intermediate and the formation of the final di-substituted product should be observed. The identity and purity of the final products should be confirmed by standard characterization techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

References

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

Sources

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Precision Engineering of Benzofurans: A Palladium-Catalyzed Workflow Guide

Executive Summary & Strategic Importance

The benzofuran scaffold is a privileged pharmacophore, ubiquitous in natural products (e.g., Eupomatenoid) and high-value therapeutics (e.g., Amiodarone, Saprisartan). While classical methods like the Rap-Stoermer condensation exist, they often require harsh conditions and lack functional group tolerance.

Palladium-catalyzed synthesis represents the industry standard for precision and modularity. However, the choice between Sonogashira-Cyclization (for terminal alkynes) and Oxidative C-H Annulation (for internal alkynes/phenols) is often made arbitrarily. This guide provides a logic-driven workflow to select and execute the optimal protocol, minimizing common failures like homocoupling or incomplete cyclization.

Decision Matrix: Selecting Your Route

Before weighing reagents, determine the optimal pathway based on your available starting materials.

Figure 1: Strategic decision tree for selecting the benzofuran synthesis pathway based on substrate availability.

Mechanistic Insight: The "Black Box" Revealed

Understanding the catalytic cycle is the only way to troubleshoot failures. The synthesis generally proceeds via two distinct phases: Assembly (C-C bond formation) and Annulation (C-O bond formation).

The Dual-Cycle Mechanism

In the Sonogashira-Cyclization route, the reaction does not stop at the linear alkyne. The proximity of the phenolic oxygen (often deprotonated) to the Pd-activated triple bond drives the 5-endo-dig cyclization.

Figure 2: The catalytic cycle demonstrating the transition from intermolecular coupling to intramolecular annulation.

Protocol A: One-Pot Sonogashira-Cyclization

Best for: 2-Iodophenols + Terminal Alkynes.[1] Why: High reliability, mild conditions, broad functional group tolerance.[2][3][4]

Reagents & Equipment[4][5][6]

-

Substrate: 2-Iodophenol (1.0 equiv), Terminal Alkyne (1.2 equiv).

-

Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%). Note: Pd(II) is reduced in situ to Pd(0).

-

Co-Catalyst: CuI (5 mol%). Critical for transmetallation rate.

-

Base/Solvent: Triethylamine (Et₃N) or Diethylamine (Et₂NH). Can be used as solvent or co-solvent with DMF.

-

Temperature: Start at RT (coupling), then 60-80°C (cyclization).

Step-by-Step Methodology

-

Degassing (Crucial):

-

Dissolve 2-iodophenol (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.02 mmol) in anhydrous DMF (3 mL) and Et₃N (3 mL).

-

Why: Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting your reagent. Sparge with Argon for 10 minutes.

-

-

Catalyst Activation:

-

Add CuI (0.05 mmol) and the terminal alkyne (1.2 mmol) under positive Argon pressure.

-

Visual Check: The solution often turns dark or yellow. A rapid turn to bright green/blue indicates oxidation (bad).

-

-

Phase 1: Coupling (Room Temp):

-

Stir at room temperature for 2-4 hours.

-

QC Point: Monitor TLC. You should see the disappearance of 2-iodophenol and the appearance of the intermediate 2-alkynylphenol . Do NOT stop here.

-

-

Phase 2: Cyclization (Thermal):

-

Workup:

-

Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.

-

Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

-

Protocol B: Oxidative C-H Annulation

Best for: Unsubstituted Phenols + Internal Alkynes. Why: Atom economy (no halogen waste) and access to complex substitution patterns without pre-functionalized phenols.

Reagents & Equipment[4][5][6]

-

Substrate: Phenol (1.0 equiv), Internal Alkyne (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (5-10 mol%).

-

Oxidant: Cu(OAc)₂ (2.0 equiv) or Ag₂CO₃. Note: Air/O₂ can sometimes be used, but Cu(II) is more reliable for small scale.

-

Solvent: Toluene or Xylene (requires higher temps).

Step-by-Step Methodology

-

Preparation:

-

In a pressure tube, combine Phenol (1.0 mmol), Internal Alkyne (1.2 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 mmol).

-

Add Toluene (4 mL).

-

-

The Reaction:

-

Seal the tube and heat to 110-130°C for 16-24 hours.

-

Why: C-H activation is energetically demanding. The Pd(II) inserts into the ortho-C-H bond. The alkyne then inserts, followed by reductive elimination.[6] The Cu(II) re-oxidizes Pd(0) back to Pd(II) to sustain the cycle.

-

-

Filtration:

-

Cool to RT. The mixture will contain copper salts.

-

Filter through a Celite pad to remove inorganic residues. Wash with EtOAc.

-

-

Purification:

-

Concentrate and purify via silica gel chromatography.

-

Critical Parameter Optimization

The following table summarizes how to tune the reaction if the standard protocols fail.

| Parameter | Recommendation | Mechanistic Rationale |

| Ligand | PPh₃ (Standard) vs. dppf (Challenging) | PPh₃ is cheap and effective. Bidentate ligands like dppf increase the bite angle, accelerating reductive elimination for sterically hindered substrates. |

| Base | Et₃N vs. Cs₂CO₃ | Et₃N acts as both base and ligand/solvent. Cs₂CO₃ (in DMF) is stronger and better for electron-deficient phenols that struggle to cyclize. |

| Solvent | DMF vs. MeCN | DMF promotes the solubility of ionic intermediates. MeCN is cleaner but requires higher temps for the cyclization step. |

| Additives | TBAF (Fluoride source) | For silyl-protected alkynes or to assist in desilylation-cyclization cascades. |

Troubleshooting & Quality Control

Issue: Glaser Coupling (Alkyne Dimerization)

-

Symptom:[1][4][7][8] Two alkyne units link up; starting phenol remains.[1]

-

Fix: Rigorous degassing (freeze-pump-thaw is best). Add the alkyne slowly via syringe pump.

Issue: Incomplete Cyclization (Stuck at Intermediate)

-

Symptom:[1][4][7][8] Mass spec shows M+ for the linear 2-alkynylphenol.

-

Cause: The nucleophilic attack is too slow.

-

Fix: Increase temperature to 100°C. Add a stronger base (e.g., K₂CO₃) to increase the nucleophilicity of the phenoxide oxygen.

Issue: Palladium Black Formation

-

Symptom:[1][4][7][8] Reaction turns black/precipitates metal; conversion stops.

-

Cause: Catalyst decomposition (ligand dissociation).

-

Fix: Add excess ligand (add 10 mol% extra PPh₃). Ensure temperature isn't too high for the specific catalyst.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

-

Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed synthesis of benzofurans and coumarins.[5][6][9] Journal of the American Chemical Society, 113(17), 6689-6690.

-

Cacchi, S., Fabrizi, G., & Goggiamani, A. (2011). Heterocycles via Palladium-Catalyzed Coupling of Terminal Alkynes with Isocyanides, Organic Halides, and Other Electrophiles. Chemical Reviews, 111(5), 215-283.

-

Willis, M. C., et al. (2013). Palladium-Catalyzed Synthesis of Benzofurans via C-H Activation.[10][11][12] Angewandte Chemie International Edition, 52(49), 12992-12996.

-

Zhu, R. Y., et al. (2013). Benzofuran Synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes.[9] Chemistry – A European Journal, 19(17), 5250-5254.

Sources

- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Orthogonal Cross-Coupling of 2-Bromo-3-iodo-1,4-dimethoxybenzene

Topic: Orthogonal cross-coupling reactions with "2-Bromo-3-iodo-1,4-dimethoxybenzene" Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Introduction & Strategic Significance

This compound represents a high-value "linchpin" scaffold in organic synthesis. Its utility stems from the presence of two distinct halogen handles (iodine and bromine) on an electron-rich 1,4-dimethoxybenzene (hydroquinone ether) core. This structure allows for orthogonal cross-coupling —the ability to selectively functionalize one site without affecting the other, followed by a subsequent reaction at the remaining site.

This guide details the protocols for exploiting the reactivity difference between the C–I and C–Br bonds.[1] By leveraging the lower bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol), researchers can achieve high site-selectivity (chemoselectivity) under controlled conditions.

Key Challenges

-

Steric Crowding: The 1,2,3,4-substitution pattern creates a highly congested environment. The iodine (C3) is flanked by a bromine (C2) and a methoxy group (C4).[2] The bromine (C2) is flanked by a methoxy (C1) and the iodine (C3).

-

Electronic Deactivation: The electron-donating methoxy groups increase the electron density of the arene, generally making oxidative addition of Pd(0) slower compared to electron-deficient systems (e.g., pyridines).

Reaction Logic & Mechanism

The success of this orthogonal strategy relies on kinetic control. The oxidative addition of Pd(0) to the aryl iodide is significantly faster than to the aryl bromide.

-

Step 1 (C–I Selective): Use of a "mild" catalyst system (e.g., Pd(PPh₃)₄) at moderate temperatures ensures that only the labile C–I bond reacts. The C–Br bond remains intact.

-

Step 2 (C–Br Activation): Following the first coupling, the remaining C–Br bond is sterically hindered and electron-rich. A "hot" catalyst system (e.g., Pd-dialkylbiaryl phosphines like SPhos or XPhos) and elevated temperatures are required to force this second oxidative addition.

Visualization: Orthogonal Workflow

Figure 1: Sequential functionalization strategy leveraging bond energy differences.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Bond)

Objective: Coupling of an aryl/heteroaryl boronic acid at the C3-Iodine position while preserving the C2-Bromine.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration)

Procedure:

-

Setup: Charge a reaction vial (equipped with a stir bar) with the substrate, boronic acid, and Pd(PPh₃)₄.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed DME and the 2M Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 50–60 °C .

-

Note: Do not exceed 70 °C. Higher temperatures increase the risk of competitive oxidative addition at the C–Br bond.

-

-

Monitoring: Monitor by TLC or HPLC. The starting material (SM) should disappear, converting to a single mono-coupled product.

-

Typical Time: 4–12 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Checkpoint: Verify the retention of the bromine atom using Mass Spectrometry (look for the characteristic 1:1 isotopic pattern of ⁷⁹Br/⁸¹Br).

Protocol B: Site-Selective Sonogashira Coupling (C–I Bond)

Objective: Introduction of an alkyne at the C3-Iodine position.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Terminal Alkyne: R-C≡CH (1.1 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2–3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (1–2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) / THF (1:1 mixture).

Procedure:

-

Setup: Combine substrate, Pd catalyst, and CuI in a dry Schlenk flask.

-

Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the reduction of Pd(II) to Pd(0) and promotes homocoupling of the alkyne (Glaser coupling).

-

Addition: Add the degassed solvent/base mixture, followed by the alkyne.

-

Reaction: Stir at Room Temperature (20–25 °C) .

-

Insight: The C–I bond is sufficiently reactive to couple at RT under Sonogashira conditions. The C–Br bond is virtually inert at this temperature without specialized ligands.

-

-

Workup: Upon completion (check TLC), filter through a pad of Celite to remove palladium black and copper salts. Concentrate and purify.

Protocol C: Functionalization of the C–Br Bond (Step 2)

Objective: Reacting the sterically hindered, electron-rich C–Br bond after the Iodine has been substituted.

Context: The intermediate now has a substituent at C3. This increases steric crowding at C2. Standard catalysts (Pd(PPh₃)₄) often fail here. We must switch to electron-rich, bulky ligands that facilitate oxidative addition and reductive elimination in crowded systems.

Reagents:

-

Substrate: 3-Substituted-2-bromo-1,4-dimethoxybenzene (1.0 equiv)

-

Nucleophile: Boronic acid (Suzuki) or Amine (Buchwald-Hartwig)

-

Catalyst System:

-

Option 1 (Suzuki): Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).

-

Option 2 (General): Pd-PEPPSI-IPr (2 mol%) (Excellent for hindered substrates).

-

-

Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Solvent: Toluene or Dioxane (with 5-10% water for Suzuki).

Procedure:

-

Setup: Combine substrate, nucleophile, Pd source, ligand (or pre-catalyst), and base.[1]

-

Reaction: Heat to 90–110 °C .

-

Why: The high temperature provides the activation energy to break the C–Br bond. The bulky ligands (SPhos) form a monoligated Pd(0) species that is highly active and can access the hindered C2 position.

-

-

Monitoring: Reaction times may be longer (12–24 hours).

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Loss of Selectivity (Step 1) | Temperature too high | Lower temp to 40°C. Ensure accurate oil bath control. |

| Ligand too active | Avoid alkyl-phosphines (e.g., PCy₃, tBu₃P) in Step 1. Stick to aryl-phosphines (PPh₃). | |

| No Reaction at C-Br (Step 2) | Steric hindrance | Switch from SPhos to XPhos or RuPhos (for amination). Increase temp to reflux. |

| Catalyst deactivation | Use a pre-formed catalyst (e.g., XPhos Pd G2) to ensure active species generation. | |

| Protodehalogenation | Hydride source present | Ensure solvents are dry (Step 2). Avoid excessive heating with alcoholic solvents.[3] |

Decision Logic for Ligand Selection

Figure 2: Ligand selection strategy based on the electronic and steric demands of each step.

References

-

Fairlamb, I. J. S. (2007). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4, 316.[4] (Contextual citation based on general reactivity principles found in search).

-

Schoenebeck, F., et al. (2021).[5] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. Retrieved February 18, 2026, from [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved February 18, 2026, from [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling Strategies for 2-Bromo-3-iodo-1,4-dimethoxybenzene

Executive Summary

This application note details the operational parameters for achieving site-selective Cross-Coupling of 2-Bromo-3-iodo-1,4-dimethoxybenzene . This substrate presents a unique synthetic challenge: it possesses two electrophilic sites (C–I and C–Br) situated in a sterically congested 1,2,3,4-tetrasubstituted arene core.[1]

Successful utilization of this scaffold relies on exploiting the kinetic rate differences between oxidative addition at the C–I bond versus the C–Br bond.[2] By modulating catalyst ligand sterics and reaction temperature, researchers can achieve:

-

Exclusive Mono-arylation at the C-3 Iodine position.

-

Sequential Bis-arylation to access non-symmetric terphenyl systems.

Strategic Analysis: The Selectivity Challenge

Substrate Characteristics[1][3]

-

Electronic Environment: The 1,4-dimethoxy groups render the arene electron-rich, generally decreasing the rate of oxidative addition compared to electron-deficient systems.[1]

-

Steric Environment: The C-3 Iodine is flanked by a methoxy group (C-4) and a bromine atom (C-2). This "ortho-ortho" steric crowding significantly hampers the approach of bulky Pd-ligand complexes.

The Reactivity Hierarchy

The bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol) provides the thermodynamic basis for selectivity. However, in this specific substrate, the steric hindrance at the iodine position can artificially slow the C–I reaction, risking competitive reactivity at the less hindered (or similarly hindered) bromine site if the catalyst is too active.

Decision Matrix (Graphviz Visualization)

Figure 1: Reaction pathway decision tree demonstrating the divergence between kinetic control (mono-coupling) and forcing conditions (bis-coupling).

Critical Experimental Parameters

To maintain high fidelity (>20:1 selectivity for I vs Br), the following variables must be strictly controlled.

Catalyst & Ligand Selection[1][4]

-

Recommended: Pd(PPh₃)₄ or Pd(dppf)Cl₂ .[3]

-

Reasoning: Triphenylphosphine (PPh₃) is a relatively weak donor with moderate sterics. It facilitates oxidative addition into C–I bonds but is often too slow to activate electron-rich C–Br bonds at moderate temperatures.[1]

-

-

Avoid: Buchwald Dialkylbiaryl ligands (SPhos, XPhos, RuPhos) for the first step.[1] These ligands are designed to accelerate oxidative addition and will likely result in inseparable mixtures of mono- and bis-coupled products.

Stoichiometry

-

Boronic Acid: Strictly limit to 1.00 – 1.05 equivalents . Excess boronic acid drives the secondary reaction once the iodine is consumed.

Base & Solvent[1][6]

-

Base: Na₂CO₃ (aqueous). Weak bases prevent rapid transmetallation and minimize homocoupling side reactions.[1]

-

Solvent: DME (Dimethoxyethane) / Water or Toluene / Water . Biphasic systems often moderate the reaction rate, enhancing selectivity compared to homogeneous DMF systems.[1]

Detailed Protocols

Protocol A: Site-Selective Mono-Coupling (C-I Activation)

Target: Synthesis of 3-aryl-2-bromo-1,4-dimethoxybenzene

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.05 equiv)

-

Pd(PPh₃)₄ (5.0 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

-

DME (0.2 M concentration relative to substrate)

Procedure:

-

Setup: Charge a reaction vial with the dihaloarene, arylboronic acid, and Pd(PPh₃)₄.

-

Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed DME and 2M Na₂CO₃ via syringe.

-

Reaction: Heat the block to 60°C .

-

Monitoring: Monitor by TLC or HPLC at 2 hours. Look for the consumption of the starting material. If starting material remains after 6 hours, add 1 mol% additional catalyst rather than increasing temperature.[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

-

Purification: Flash column chromatography. The bromo-substituted product is usually less polar than the bis-coupled byproduct.

Protocol B: Sequential Coupling (C-Br Activation)

Target: Functionalization of the remaining bromine site.

Reagents:

-

Second Arylboronic acid (1.5 equiv)

-

Pd-SPhos G2 or Pd(OAc)₂/SPhos (2-5 mol%)

-

K₃PO₄ (3.0 equiv)

-

Toluene/Water (10:1)

Procedure:

-

Setup: Combine the mono-coupled bromide, new boronic acid, base, and catalyst.[1]

-

Reaction: Heat to 100°C for 12–18 hours. The electron-rich nature of the ring and the ortho-substituents make this bromine sluggish; the specialized SPhos ligand is required to force oxidative addition.

Troubleshooting & Optimization Data

The following table summarizes the impact of deviations from the standard protocol.

| Parameter Changed | Observation | Mechanistic Explanation |

| Ligand: SPhos | Low Selectivity (Mixture of Mono/Bis) | SPhos lowers the activation energy for C-Br insertion, eroding the kinetic window between I and Br. |

| Temp: >80°C | Increased Bis-coupling | Thermal energy overcomes the activation barrier for the C-Br bond. |

| Base: KOtBu | Decomposition / Protodehalogenation | Strong bases can promote hydrodehalogenation (replacing I/Br with H) in electron-rich systems. |

| Solvent: DMF | Faster Reaction, Lower Selectivity | High polarity stabilizes the Pd(II) intermediate, accelerating all steps, including the undesired ones.[1] |

Workflow Visualization

Figure 2: Sequential workflow for accessing unsymmetrical terphenyls from the dihalo-template.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem Application Notes. Link

-

Schoenebeck, F., et al. (2021).[1][6] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Link

-

Littke, A. F., & Fu, G. C. (2000).[1] Palladium-Catalyzed Coupling of Aryl Chlorides.[1][2][3][7][8][9][10] Journal of the American Chemical Society, 122(17), 4020–4028.[1] (Reference for SPhos/active ligand usage in Step 2). Link

-

Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources. Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of 2,3-Disubstituted Benzofurans: A Detailed Guide to Modern Synthetic Protocols

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and pharmacologically active molecules. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The specific substitution pattern on the benzofuran ring, particularly at the 2- and 3-positions, plays a crucial role in modulating this biological activity, making the development of efficient and versatile synthetic methodologies for 2,3-disubstituted benzofurans a key focus in medicinal chemistry and drug development. This application note provides a detailed overview of robust and widely employed experimental procedures for the synthesis of this important class of compounds, with a focus on mechanistic understanding and practical application.

Strategic Approaches to the Benzofuran Core

The construction of the 2,3-disubstituted benzofuran ring system can be achieved through various synthetic strategies, broadly categorized as intramolecular or intermolecular bond-forming reactions. This guide will delve into three of the most powerful and versatile methods:

-

Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization: A robust and highly adaptable domino reaction for the synthesis of a wide range of 2,3-disubstituted benzofurans.

-

The Perkin Rearrangement: A classic yet effective method for the synthesis of benzofuran-2-carboxylic acids from coumarin precursors, often enhanced by modern techniques such as microwave irradiation.

-

Transition-Metal-Catalyzed Oxidative Annulation: A direct and atom-economical approach involving the coupling of phenols with various partners, such as alkynes or alkenylcarboxylic acids.

For each of these strategies, we will provide a detailed experimental protocol, a discussion of the underlying reaction mechanism, and data on the substrate scope and expected yields.

Protocol I: Palladium-Catalyzed Three-Component Sonogashira Coupling-Cyclization

This one-pot, three-component reaction is a highly efficient method for the synthesis of 2,3-disubstituted benzofurans from readily available 2-iodophenols, terminal acetylenes, and aryl iodides. The use of microwave irradiation can significantly shorten reaction times and improve yields.[1]

Experimental Workflow

Caption: One-pot, two-step synthesis of 2,3-disubstituted benzofurans.

Detailed Step-by-Step Protocol

-

Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the 2-iodophenol (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.02 equiv.).

-

Reagent Addition (Step 1): The vial is sealed and purged with an inert atmosphere (e.g., nitrogen or argon). Acetonitrile (or a suitable solvent for solubility) and triethylamine (as base and solvent) are added, followed by the terminal alkyne (1.1 equiv.).[1]

-

Sonogashira Coupling: The reaction mixture is subjected to microwave irradiation at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the 2-(1-alkynyl)phenol intermediate.

-

Reagent Addition (Step 2): To the same reaction vial, add the aryl iodide (1.2 equiv.) and an additional portion of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Cyclization: The vial is resealed and subjected to microwave irradiation at a higher temperature, typically 100-120 °C, for 30-60 minutes.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted benzofuran.

Mechanism of the Sonogashira Coupling-Cyclization

The reaction proceeds through two distinct catalytic cycles that occur sequentially in the same pot.[2]

Caption: Catalytic cycles for the Sonogashira coupling and subsequent cyclization.

The initial Sonogashira coupling involves a palladium(0) species that undergoes oxidative addition with the 2-iodophenol. Concurrently, a copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne by a base (triethylamine) to form a copper acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium complex yields the 2-(1-alkynyl)phenol intermediate and regenerates the palladium(0) catalyst.[2]

In the second stage, a new palladium(0) catalyst undergoes oxidative addition with the second aryl iodide. The resulting palladium(II) species coordinates to the alkyne of the intermediate, followed by an intramolecular carbopalladation (5-endo-dig cyclization). This forms a vinylpalladium intermediate, which then undergoes reductive elimination to furnish the final 2,3-disubstituted benzofuran and regenerate the palladium(0) catalyst.

Substrate Scope and Yields

This method demonstrates a broad substrate scope, tolerating a variety of functional groups on all three components.

| 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Yield (%) |

| 2-Iodophenol | Phenylacetylene | Iodobenzene | 86 |

| 4-Methyl-2-iodophenol | 4-Methoxyphenylacetylene | 4-Iodoanisole | 92 |

| 5-Methoxy-2-iodophenol | 3-Tolylacetylene | 4-Iodotoluene | 73 |

| 2-Iodo-4-nitrophenol | Phenylacetylene | Iodobenzene | 65 |

Note: Yields are representative and can vary based on specific reaction conditions and substrate reactivity.[1]

Protocol II: Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement is a base-catalyzed transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid.[3] The use of microwave irradiation significantly accelerates this reaction, reducing reaction times from hours to minutes while maintaining high yields.[3]

Experimental Workflow

Caption: Workflow for the microwave-assisted Perkin rearrangement.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a microwave-safe vessel, dissolve the 3-bromocoumarin (1.0 equiv.) in ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, e.g., 10% w/v) to the vessel.

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 300W) for 5 minutes, with a temperature target of approximately 79°C.[3]

-

Work-up: After cooling, transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid (HCl) until the product precipitates.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Mechanism of the Perkin Rearrangement

The Perkin rearrangement proceeds via a base-catalyzed ring-opening of the coumarin, followed by an intramolecular nucleophilic substitution.

Caption: Mechanism of the Perkin rearrangement.